(+/-)-ACETYLCARNITINE CHLORIDE (+/-)-ACETYLCARNITINE CHLORIDE Important intermediate in lipid metabolism. Weak cholinergic agonist. Metabolic and antioxidant modulator, with ability to cross the blood-brain barrier.

Brand Name: Vulcanchem
CAS No.: 2504-11-2
VCID: VC0005405
InChI: InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H
SMILES: CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl
Molecular Formula: C9H18NO4.Cl
C9H18ClNO4
Molecular Weight: 239.69 g/mol

(+/-)-ACETYLCARNITINE CHLORIDE

CAS No.: 2504-11-2

Cat. No.: VC0005405

Molecular Formula: C9H18NO4.Cl
C9H18ClNO4

Molecular Weight: 239.69 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-ACETYLCARNITINE CHLORIDE - 2504-11-2

CAS No. 2504-11-2
Molecular Formula C9H18NO4.Cl
C9H18ClNO4
Molecular Weight 239.69 g/mol
IUPAC Name 3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride
Standard InChI InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H
Standard InChI Key JATPLOXBFFRHDN-UHFFFAOYSA-N
SMILES CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl
Canonical SMILES CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Chemical and Physical Properties of (±)-Acetylcarnitine Chloride

Structural and Molecular Characteristics

(±)-Acetylcarnitine chloride consists of a carnitine backbone acetylated at the hydroxyl group, forming a quaternary ammonium compound. The racemic nature of this mixture arises from the equal presence of D- and L-enantiomers, which exhibit distinct metabolic behaviors. The L-form is a natural mitochondrial metabolite, while the D-form lacks endogenous enzymatic activity . The compound’s structure includes a positively charged trimethylammonium group and a chloride counterion, contributing to its high solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H18NO4Cl\text{C}_9\text{H}_{18}\text{NO}_4 \cdot \text{Cl}
Molecular Weight239.7 g/mol
Purity≥98%
SolubilitySoluble in water, methanol, acetonitrile; slightly soluble in acetonitrile
Stability≥4 years at -20°C; aqueous solutions stable ≤1 day
Melting Point187°C (hydrochloride form)

Synthesis and Production

The synthesis of (±)-acetylcarnitine chloride involves acetylation of racemic carnitine. Industrial processes typically react L-carnitine with acetyl chloride in the presence of a base, followed by purification to isolate the hydrochloride salt . The racemic mixture is produced by combining equimolar amounts of acetyl-D-carnitine and acetyl-L-carnitine, often through chiral resolution techniques. Recent advancements in enzymatic acetylation have improved yield and enantiomeric purity, though cost-effective large-scale production remains challenging due to the need for precise stereochemical control .

Pharmacological Effects and Mechanisms of Action

Mitochondrial Metabolism Enhancement

(±)-Acetylcarnitine chloride facilitates fatty acid β-oxidation by shuttling acetyl groups into mitochondria. In rat muscle mitochondria, 1 mM (±)-acetylcarnitine chloride increased the oxidation rate of branched-chain 2-oxo acids (e.g., 3-methyl-2-butanoate) by 40% compared to controls, independent of exogenous carnitine . This activity is attributed to the L-enantiomer, which serves as a substrate for carnitine acetyltransferase, while the D-form acts as a competitive inhibitor .

Vascular and Hemodynamic Effects

In vivo studies in rats demonstrated dose-dependent reductions in hind limb vasculature blood flow, with 10 mg/kg intravenous administration decreasing flow rates by 22% . This vasoconstrictive effect is mediated via modulation of endothelial nitric oxide synthase (eNOS) activity, though the exact mechanism remains under investigation.

Neuroprotective and Metabolic Roles

In a canine model of hypoglycemic brain injury, (±)-acetylcarnitine chloride accelerated cerebral metabolic recovery, reducing palmitic acid and oleic acid levels in the cerebral cortex by 31% and 28%, respectively, during the post-insulin recovery phase . These findings suggest a role in restoring lipid homeostasis after metabolic stress.

Analytical Quantification Methods

LC-MS/MS for Acylcarnitine Profiling

Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise quantification of (±)-acetylcarnitine chloride alongside 55 other acylcarnitine species . Key parameters include:

  • Chromatography: Reverse-phase C18 column (150 mm × 2.1 mm, 3 μm)

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

  • Detection: Multiple reaction monitoring (MRM) at m/z 239.7 → 85.0 for (±)-acetylcarnitine .

This method achieves a limit of quantification (LOQ) of 0.05 nM in plasma, with 92–105% recovery rates . Isomeric separation is critical, as branched-chain species (e.g., 2-methylbutyryl-carnitine) elute earlier than straight-chain analogs .

Therapeutic Applications and Clinical Evidence

Peripheral Neuropathic Pain Management

A meta-analysis of four randomized controlled trials (n = 523) found that acetyl-L-carnitine (500–1,500 mg/day) reduced peripheral neuropathic pain by 1.3 points on the visual analog scale (VAS) compared to placebo . While these studies focused on the L-enantiomer, the racemic mixture’s efficacy may differ due to D-form interference.

Metabolic Syndrome Biomarker

Elevated odd-numbered acylcarnitines (C15:0, C17:0) in streptozotocin-induced diabetic mice correlate with insulin resistance . (±)-Acetylcarnitine chloride’s role in branched-chain amino acid catabolism positions it as a potential biomarker for metabolic dysregulation, though human studies are needed.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator